5-(4-bromophenoxy)pentyl thiocyanate
Description
This compound consists of a pentyl chain terminated by a thiocyanate group (-SCN) and substituted with a 4-bromophenoxy moiety. Such aryloxyalkyl thiocyanates are typically studied for their reactivity, biological activity, or applications in organic synthesis. The bromine substituent on the aromatic ring may enhance electrophilic properties or influence intermolecular interactions, while the thiocyanate group contributes to nucleophilic or redox reactivity .
Properties
IUPAC Name |
5-(4-bromophenoxy)pentyl thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMQXMXTWRMJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCSC#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenoxy)pentyl thiocyanate typically involves the reaction of 4-bromophenol with 1-bromopentane to form 5-(4-bromophenoxy)pentane. This intermediate is then reacted with potassium thiocyanate in the presence of a suitable solvent, such as acetone, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenoxy)pentyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiocyanate group can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy compounds, while oxidation and reduction can modify the thiocyanate group to form different sulfur-containing compounds.
Scientific Research Applications
5-(4-bromophenoxy)pentyl thiocyanate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenoxy)pentyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with various enzymes and proteins, potentially inhibiting their activity. The bromophenyl group can also participate in binding interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(4-bromophenoxy)pentyl thiocyanate with two structurally related thiocyanate derivatives from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The bromophenoxy group in the target compound likely increases electron-withdrawing effects compared to the methyl group in 4-methylbenzyl thiocyanate . This could enhance electrophilic aromatic substitution or alter solubility in polar solvents.
Thermal Stability :
- Compound 7h exhibits a high melting point (307–308°C) due to its rigid heterocyclic structure and extensive conjugation . In contrast, 4-methylbenzyl thiocyanate is a liquid at room temperature, suggesting weaker intermolecular forces . The target compound’s melting point is expected to fall between these values, influenced by its semi-flexible pentyl chain and bromine’s polarizability.
Spectroscopic Signatures :
- The thiocyanate group in Compound 7h shows IR absorption at 1661.9 cm⁻¹ (attributed to carbonyl and thiocyanate interactions) . For the target compound, the -SCN stretch would likely appear near 2100–2150 cm⁻¹, similar to 4-methylbenzyl thiocyanate .
Synthetic Applications: Compound 7h is synthesized via condensation reactions involving thiocyanate precursors, yielding a heterocyclic product . The target compound’s synthesis would likely involve nucleophilic substitution between 4-bromophenol and a pentyl thiocyanate intermediate.
Research Findings and Limitations
- Biological Activity: Thiocyanate derivatives like 4-methylbenzyl thiocyanate are often explored as enzyme inhibitors or antimicrobial agents . The bromophenoxy group in the target compound could enhance such activity due to bromine’s electronegativity.
- Thermodynamic Data: No thermochemical data (e.g., ΔHf, solubility) are available for the target compound. Predictions based on analogs suggest moderate solubility in organic solvents like ethanol or DMSO.
- The bromine substituent may introduce additional hazards (e.g., bioaccumulation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
